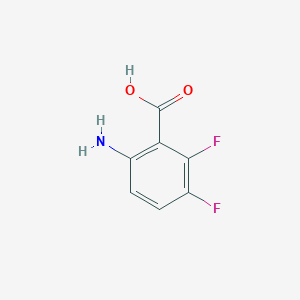

6-Amino-2,3-difluorobenzoic Acid

Overview

Description

4-Methylumbelliferyl butyrate is a chemical compound with the molecular formula C14H14O4. It is a derivative of umbelliferone, a naturally occurring coumarin. This compound is widely used as a fluorogenic substrate for the detection of esterase and lipase activities. When hydrolyzed, it releases 4-methylumbelliferone, a highly fluorescent compound, making it useful in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylumbelliferyl butyrate can be synthesized through the esterification of 4-methylumbelliferone with butyric acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of 4-methylumbelliferyl butyrate may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl butyrate primarily undergoes hydrolysis reactions. It is hydrolyzed by esterases and lipases to produce 4-methylumbelliferone and butyric acid .

Common Reagents and Conditions

Hydrolysis: The hydrolysis reaction is typically carried out in aqueous buffer solutions at physiological pH (around 7.4).

Fluorescence Detection: The hydrolysis product, 4-methylumbelliferone, exhibits strong fluorescence under ultraviolet light, which can be detected using a fluorometer.

Major Products Formed

The major products formed from the hydrolysis of 4-methylumbelliferyl butyrate are 4-methylumbelliferone and butyric acid .

Scientific Research Applications

4-Methylumbelliferyl butyrate has a wide range of applications in scientific research:

Biochemistry: It is used as a fluorogenic substrate in assays to measure esterase and lipase activities.

Biotechnology: It is employed in high-throughput screening assays for drug discovery and development.

Environmental Science: The compound is used in assays to monitor the presence and activity of esterases and lipases in environmental samples.

Mechanism of Action

The primary mechanism of action of 4-methylumbelliferyl butyrate involves its hydrolysis by esterases and lipases. The enzymes catalyze the cleavage of the ester bond, releasing 4-methylumbelliferone and butyric acid. The released 4-methylumbelliferone is highly fluorescent, allowing for easy detection and quantification .

Comparison with Similar Compounds

Similar Compounds

4-Methylumbelliferyl acetate: Similar to 4-methylumbelliferyl butyrate, this compound is used as a substrate for esterase activity assays.

4-Methylumbelliferyl oleate: This compound is used to measure lipase activity and has a longer fatty acid chain compared to 4-methylumbelliferyl butyrate.

4-Methylumbelliferyl heptanoate: Another substrate for lipase activity assays, with a heptanoate group instead of a butyrate group.

Uniqueness

4-Methylumbelliferyl butyrate is unique due to its optimal chain length for specific enzyme assays, providing a balance between substrate solubility and enzyme specificity. Its hydrolysis product, 4-methylumbelliferone, offers strong fluorescence, making it highly sensitive for detection in various assays .

Biological Activity

6-Amino-2,3-difluorobenzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of both an amino group and fluorine substituents in its structure may contribute to unique interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₇H₆F₂N₁O₂

- Molecular Weight: Approximately 173.12 g/mol

- Structure: The compound features a benzoic acid backbone with an amino group at the 6-position and fluorine atoms at the 2 and 3 positions.

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets. The fluorine atoms can enhance lipophilicity and binding affinity to proteins, while the amino group may facilitate hydrogen bonding with target sites. These interactions can influence enzyme activity, receptor binding, and potentially modulate immune responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Similar compounds have shown antibacterial and antifungal properties. Preliminary studies suggest that this compound may possess similar effects.

- Anti-inflammatory Effects: The compound has been investigated for its potential to reduce inflammation, which is critical in various disease states.

- Cytotoxicity Against Cancer Cells: Analogous compounds have demonstrated efficacy in inhibiting the growth of cancer cells, suggesting that this compound may also be effective against neoplastic disorders.

Table 1: Summary of Biological Activities

Case Study: Cytotoxic Effects on Cancer Cells

A study investigating the cytotoxic effects of various benzoic acid derivatives, including this compound, found that compounds with similar structures inhibited the growth of human cancer cell lines. The mechanism was linked to the modulation of apoptosis pathways and interference with cell cycle progression.

Future Directions

Further research is needed to elucidate the specific mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics and toxicity profiles are essential for assessing its potential as a therapeutic agent.

Properties

IUPAC Name |

6-amino-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPWBLHHQXCINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599078 | |

| Record name | 6-Amino-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442134-72-7 | |

| Record name | 6-Amino-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 442134-72-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.